molecular formula C7H4ClN3O2 B1429460 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-91-0

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1429460
CAS No.: 1315364-91-0
M. Wt: 197.58 g/mol
InChI Key: SAMKKKTWKGAXIC-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

For instance, this compound has been found to inhibit certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can alter the downstream signaling pathways and affect various cellular processes. Additionally, this compound may interact with other biomolecules such as receptors and transcription factors, further influencing cellular functions .

Cellular Effects

In certain cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling cascades. This effect is particularly relevant in cancer research, where inducing apoptosis in cancer cells is a desirable outcome. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression levels of various genes involved in cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active sites of enzymes, such as kinases and phosphatases, leading to their inhibition or activation .

In the case of kinase inhibition, this compound binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the phosphorylation cascade and alters downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptors and transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activities and persistent changes in gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities .

Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic effect, while concentrations above this threshold can result in toxicity. These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity or be excreted from the body .

The interaction of this compound with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, biosynthesis, and detoxification. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications .

For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1315364-91-0) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4ClN3_3O2_2, with a molecular weight of 197.58 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its potential in various bioactive applications due to its structural versatility and ability to interact with biological targets .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as selective protein inhibitors and exhibit anticancer properties. The mechanism often involves modulating signaling pathways through enzyme inhibition or receptor binding, leading to altered cellular responses .

Anticancer Activity

Studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

Enzymatic Inhibition

The compound has been identified as a potential inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in various cancers and other diseases. Inhibition of CSNK2 can disrupt critical signaling pathways that promote tumorigenesis, thus positioning this compound as a promising lead for drug development aimed at cancer treatment .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazolo[1,5-a]pyrimidines suggest that these compounds can inhibit the growth of certain bacteria and fungi. This activity may be attributed to their ability to interfere with microbial metabolic processes, although specific studies on this compound are still limited .

Case Studies and Research Findings

Several studies have highlighted the biological significance of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on CSNK2 Inhibition : A study published in the Journal of Medicinal Chemistry reported the design of potent CSNK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. These inhibitors demonstrated selective activity against cancer cell lines, showcasing their therapeutic potential in oncology .
  • Anticancer Mechanisms : Research has indicated that compounds within this class can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzymatic Activity : In vitro assays have confirmed that certain derivatives inhibit key enzymes involved in cellular signaling pathways associated with cancer progression. This suggests that further exploration of these compounds could lead to novel therapeutic agents for cancer treatment .

Summary Table of Biological Activities

Activity Description References
AnticancerInduces apoptosis; inhibits cell proliferation in various cancer cell lines , ,
Enzymatic InhibitionInhibits casein kinase 2 (CSNK2), disrupting tumorigenesis pathways ,
AntimicrobialPotential inhibition of bacterial and fungal growth ,

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(10-5)4(3-9-11)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMKKKTWKGAXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856494
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315364-91-0
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.